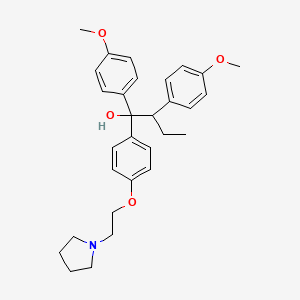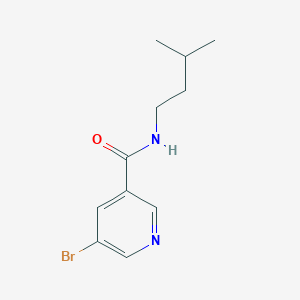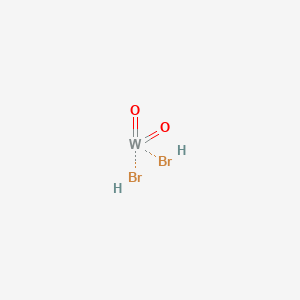![molecular formula C9H9N3O2 B13737989 1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35252-01-8](/img/structure/B13737989.png)
1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is a heterocyclic compound that features a fused ring system consisting of pyridine and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine derivatives with pyrazine derivatives under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and catalysts .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities .
Mécanisme D'action
The mechanism of action of PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
PYRIDO[2,3-B]PYRAZINE-2,3-DIONE: Similar in structure but with different ring fusion.
QUINOXALINE-2,3-DIONE: Another heterocyclic compound with a different arrangement of nitrogen atoms.
PYRIDO[3,4-B]PYRIDAZINE-2,3-DIONE: Similar fused ring system but with a different nitrogen arrangement.
Uniqueness
PYRIDO[3,4-B]PYRAZINE-2,3-DIONE, 1,4-DIHYDRO-1,4-DIMETHYL- (9CI) is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
35252-01-8 |
|---|---|
Formule moléculaire |
C9H9N3O2 |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
1,4-dimethylpyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C9H9N3O2/c1-11-6-3-4-10-5-7(6)12(2)9(14)8(11)13/h3-5H,1-2H3 |
Clé InChI |
MIEJSDPTPDJMOZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=NC=C2)N(C(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)





![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)




